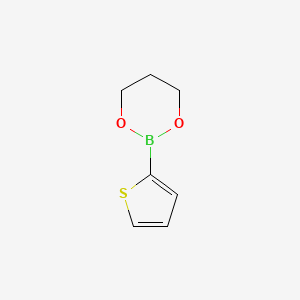

2-(Thiophen-2-YL)-1,3,2-dioxaborinane

描述

Overview of Organoboron Chemistry and its Significance

Organoboron chemistry is a cornerstone of modern organic synthesis, focusing on compounds that contain a carbon-boron bond. wikipedia.org These compounds are prized for their versatile reactivity, general stability, and relatively low toxicity. nih.gov A key feature of many organoboron compounds is the electron-deficient nature of the boron atom, which makes them effective Lewis acids and versatile synthetic intermediates. wikipedia.orgwikipedia.org

The significance of this class of compounds was prominently recognized with the development of the Suzuki-Miyaura cross-coupling reaction, a method that forges new carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst. nih.govacs.org This reaction is one of the most important transformations in chemistry, celebrated for its high tolerance of various functional groups and its ability to proceed under mild conditions. acs.org Organoboron compounds are now indispensable tools used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). acs.orgnumberanalytics.comresearchgate.net

Contextualization of Cyclic Boronate Esters in Organic Synthesis

Boronic acids (R-B(OH)₂) are the most common type of organoboron reagent used in Suzuki-Miyaura coupling. wikipedia.org However, they can be prone to decomposition through processes like protodeboronation, oxidation, or self-condensation into boroxines. nih.gov To overcome these stability issues, boronic acids are frequently converted into boronate esters. sigmaaldrich.com

Cyclic boronate esters are formed through the condensation reaction between a boronic acid and a diol. wikipedia.orgresearchgate.net Those with six-membered rings are specifically known as dioxaborinanes. wikipedia.org These esters offer several advantages over their corresponding boronic acids, making them highly valuable in multi-step syntheses. sigmaaldrich.com They generally exhibit enhanced stability toward air and moisture, are stable to chromatography, and are often crystalline solids, which simplifies handling and purification. sigmaaldrich.comresearchgate.net While boronic acids are sometimes more reactive, the increased stability and compatibility of boronate esters with a wider range of reaction conditions often make them the preferred reagent. sigmaaldrich.comresearchgate.net

| Feature | Boronic Acids (R-B(OH)₂) | Cyclic Boronate Esters (e.g., Dioxaborinanes) | Reference |

| Stability | Often less stable; can decompose on storage or during reaction. | Generally more stable to air, moisture, and chromatography. | nih.govsigmaaldrich.comresearchgate.net |

| Physical State | Can be difficult to purify; may not be crystalline. | Often crystalline solids, facilitating purification and handling. | sigmaaldrich.com |

| Reactivity | Can be more reactive, but instability may lead to lower yields. | Generally stable but can be readily used in cross-coupling, often with excellent yields. | nih.govresearchgate.net |

| Purification | Can be challenging due to polarity and instability. | Compatible with standard purification techniques like silica (B1680970) gel chromatography. | sigmaaldrich.comresearchgate.net |

Research Trajectories and Academic Relevance of Thiophene-Substituted Boronates

The incorporation of a thiophene (B33073) ring into a boronate ester, as seen in 2-(thiophen-2-yl)-1,3,2-dioxaborinane, creates a bifunctional reagent of significant academic and industrial interest. Thiophene and its derivatives are key components in a vast array of functional materials and biologically active molecules, including pharmaceuticals and conjugated polymers for electronics. numberanalytics.comresearchgate.netnih.gov

Research involving thiophene-substituted boronates primarily focuses on their application as building blocks in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the direct attachment of the thiophene moiety to other aromatic or heteroaromatic systems, a common strategy in the synthesis of complex organic molecules. For example, thiophene boronate esters are used to synthesize 2-arylpyridines and high-molecular-weight conjugated polymers. researchgate.netnih.gov

A significant research trajectory involves overcoming the inherent instability of some heteroaryl boronic acids. nih.gov Studies have shown that 2-thiopheneboronic acid can be particularly unstable, leading to low yields in coupling reactions. nih.gov The use of stable ester forms, such as dioxaborinanes or other derivatives like MIDA boronates, provides a practical solution, enabling slow, controlled release of the boronic acid during the reaction and leading to significantly improved yields. nih.gov Research has demonstrated that the presence of the sulfur atom in the thiophene ring can be beneficial for reactivity in certain cross-coupling scenarios. nih.gov The development of new catalysts and reaction conditions tailored for these specific substrates continues to be an active area of investigation, aiming to further expand their synthetic utility. researchgate.netnih.gov

| Thiophene Boronate Reagent | Coupling Partner | Catalyst / Conditions | Product Type | Yield | Reference |

| 2-Thiopheneboronic acid pinacol (B44631) ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂, Na₃PO₄, 100°C | 2-(Thiophen-2-yl)pyridine | ~75% | nih.gov |

| 2,5-Thiophenebis(boronic acid pinacol ester) | Dibromo-substituted aromatics | Pd(0) / Bulky phosphine (B1218219) ligand | Thiophene-containing conjugated polymer | High Molecular Weight | researchgate.net |

| 2-Thiophene MIDA boronate | 4-Chlorotoluene | Pd(OAc)₂, SPhos, K₃PO₄, 60°C | 4-Methyl-2-(thiophen-2-yl)biphenyl | 94% | nih.gov |

| Thiol Esters | Thiophene-2-boronic acid | Pd₂(dba)₃, CuTC, THF, 50°C | Ketone | Good to Excellent | organic-chemistry.org |

属性

IUPAC Name |

2-thiophen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRRKUUSGIROSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674620 | |

| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197024-83-2 | |

| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl 1,3,2 Dioxaborinane and Its Analogues

Direct Borylation Approaches to Thiophene-2-boronic Acid Derivatives

The direct introduction of a boryl group onto the thiophene (B33073) ring is a fundamental step in the synthesis of the target compound and its derivatives. This is often achieved through transition metal-catalyzed reactions or C-H activation strategies, which offer efficient and selective methods for forming the crucial carbon-boron bond.

Transition Metal-Catalyzed Borylation Strategies (e.g., Palladium, Iridium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, and the borylation of thiophenes is no exception. Iridium-catalyzed C-H borylation has proven to be a particularly versatile method for synthesizing thiophene boronate esters in good to excellent yields. nih.govnih.gov This approach is compatible with a wide array of functional groups, including acyl and trimethylsilyl (B98337) groups, and often exhibits high regioselectivity, particularly in the borylation of 3- and 2,5-disubstituted thiophenes. nih.govnih.gov For instance, iridium catalysts show a strong preference for functionalizing aromatic C-H bonds over benzylic ones. nih.gov The choice of ligand, such as dipyridyl or phosphine (B1218219) ligands, can be crucial for achieving high efficiency, especially with electron-rich substrates. nih.gov

While iridium catalysts are prominent, other transition metals like palladium and copper also play significant roles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct more complex molecules starting from thiophene boronic acid derivatives. researchgate.netresearchgate.net Copper-mediated couplings of thiol esters with boronic acids have also been developed as a mild and general method for ketone synthesis, showcasing the utility of thiophene-2-carboxylate (B1233283) as a ligand. organic-chemistry.org More recently, earth-abundant metals like manganese have emerged as catalysts for the C–H borylation of thiophene derivatives, offering a more sustainable alternative to precious metals. acs.org

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Iridium-dipyridyl/phosphine | Substituted thiophenes | High yields, good functional group tolerance, high regioselectivity. | nih.govnih.gov |

| Palladium-phosphine | Aryl halides and thiophene boronic esters | Widely used in Suzuki-Miyaura cross-coupling for polymer synthesis. | researchgate.netresearchgate.netrsc.org |

| Copper(I) thiophene-2-carboxylate | Thiol esters and boronic acids | Mild, base-free conditions for ketone synthesis. | organic-chemistry.org |

| Manganese hydride | Furan and thiophene derivatives | Utilizes an earth-abundant metal catalyst. | acs.org |

C-H Activation and Functionalization Routes

C-H activation represents a powerful and atom-economical strategy for the direct functionalization of thiophenes. This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes. Iridium-catalyzed C-H borylation is a prime example of this strategy, allowing for the selective conversion of C-H bonds to C-B bonds. nih.govnih.gov These reactions can be highly regioselective, with borylation of 2-substituted thiophenes occurring predominantly at the 5-position. nih.govnih.gov For 3-substituted thiophenes, borylation generally favors the 5-position, although mixtures of isomers can be formed. nih.govnih.gov

Iron complexes have also been shown to catalyze the C-H activation and borylation of thiophenes. nih.gov For example, a coordinatively unsaturated iron-methyl complex can activate the C-H bonds of thiophene to form a 2-thienyl iron complex, which can then participate in catalytic borylation. nih.gov This methodology demonstrates the potential for using less expensive, first-row transition metals in C-H functionalization reactions. Furthermore, one-pot procedures combining C-H activation with subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed, streamlining the synthesis of complex substituted thiophenes. nih.govmdpi.com

Formation of the 1,3,2-Dioxaborinane Ring System

Once the thiophene-2-boronic acid or a related derivative is obtained, the next step is the formation of the 1,3,2-dioxaborinane ring. This is typically achieved through an esterification reaction with a suitable diol.

Esterification of Thiophene-2-boronic Acid with 1,3-Propanediol (B51772) Derivatives

The most common method for forming the 1,3,2-dioxaborinane ring is the direct esterification of thiophene-2-boronic acid with 1,3-propanediol or its substituted derivatives, such as neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is typically carried out by heating a mixture of the boronic acid and the diol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The resulting cyclic boronate esters are generally more stable and easier to handle than the corresponding boronic acids. nih.govepo.org The use of different diols can influence the properties and reactivity of the resulting boronate ester. researchgate.net

Mechanochemical Synthesis of Boronate Esters

In recent years, mechanochemistry has emerged as a green and efficient alternative for the synthesis of various organic compounds, including boronate esters. rsc.org This solvent-free method involves the simple grinding of a solid mixture of the boronic acid and the diol. rsc.org The mechanical force applied during grinding provides the energy required to initiate and complete the esterification reaction. This technique offers several advantages, including reduced solvent waste, shorter reaction times, and often simpler work-up procedures, leading to excellent yields and high purity of the desired boronate esters. rsc.org This approach has been successfully applied to a range of alkyl, aryl, and heteroaryl boronic acids. rsc.org

Synthesis of Specific Thiophene-Dioxaborinane Isomers and Substituted Derivatives (e.g., 5,5-Dimethylated, Vinyl-Substituted)

The synthetic methodologies described above can be adapted to produce a wide variety of specific isomers and substituted derivatives of 2-(thiophen-2-yl)-1,3,2-dioxaborinane.

The synthesis of the 5,5-dimethylated analogue, 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane, is readily achieved by the esterification of thiophene-2-boronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). sigmaaldrich.comchemicalbook.com This particular derivative is a commercially available and widely used building block in organic synthesis due to its enhanced stability.

The introduction of substituents onto the thiophene ring prior to or after borylation allows for the creation of a diverse library of derivatives. For example, substituted thiophenes can be borylated using iridium catalysis, with the position of the substituent directing the regioselectivity of the borylation. nih.govnih.gov For instance, 2-substituted thiophenes are selectively borylated at the 5-position. nih.gov Subsequently, these borylated intermediates can be used in cross-coupling reactions to introduce further complexity. For example, the Suzuki-Miyaura coupling of borylated thiophenes with vinyl halides or triflates can be used to synthesize vinyl-substituted thiophenes.

The synthesis of more complex derivatives, such as those containing additional heterocyclic rings or functional groups, often involves multi-step sequences. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been reported, showcasing the integration of the thiophene moiety into larger, biologically relevant scaffolds. mdpi.com Similarly, the synthesis of substituted 2-(thiophen-2-yl)-1H-imidazol-1-ols has been achieved through the cyclization of α-thienyl nitrones. consensus.app

| Derivative | Key Synthetic Step | Starting Materials | Reference |

|---|---|---|---|

| 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | Esterification | Thiophene-2-boronic acid, Neopentyl glycol | sigmaaldrich.comchemicalbook.com |

| 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Borylation of a substituted thiophene | 2-Bromothiophene, Bis(pinacolato)diboron | researchgate.net |

| Vinyl-substituted thiophenes | Suzuki-Miyaura coupling | Thiophene boronic ester, Vinyl halide/triflate | N/A |

| N-(thiophen-2-yl) nicotinamide derivatives | Amide coupling | Substituted thiophen-2-amine, Nicotinic acid derivative | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Thiophen 2 Yl 1,3,2 Dioxaborinane

Cross-Coupling Reactions Involving the Thiophene-Dioxaborinane Moiety

The primary synthetic utility of 2-(thiophen-2-yl)-1,3,2-dioxaborinane lies in its application as a nucleophilic partner in cross-coupling reactions. These reactions facilitate the formation of a new carbon-carbon bond between the thiophene (B33073) ring and various organic electrophiles, providing a direct route to complex aryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C(sp²)–C(sp²) bonds. libretexts.org The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide or triflate. libretexts.org this compound serves as an effective organoboron partner in these reactions. A critical aspect influencing the success and efficiency of the coupling is the choice of the ligand system coordinated to the palladium center.

The identity of the boronic ester itself has been identified as a crucial parameter for reaction optimization. nih.gov Studies have shown that many boronic esters can react faster than their corresponding boronic acids. nih.gov The choice of base is also fundamental; inorganic bases are often employed, and the reaction can be performed in heterogeneous organic-aqueous systems, which simplifies work-up procedures. nih.gov

The ligand's role is to stabilize the palladium catalyst and to facilitate the key steps of the catalytic cycle: oxidative addition and transmetalation. For coupling reactions involving heteroaryl boronic esters like this compound, which can be either electron-rich or electron-deficient, the choice of ligand is paramount. Research on similar boronate esters has shown that for electron-deficient halides, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are effective. rsc.org Conversely, for electron-rich halides, bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) often provide superior results. rsc.org The use of specific pre-catalysts, such as XPHOS-Pd-G3, has also been shown to be highly effective, enabling reactions to proceed rapidly at room temperature. nih.gov

Furthermore, additives can significantly enhance reaction rates. For instance, the addition of trimethyl borate (B1201080) under anhydrous conditions with potassium trimethylsilanolate (TMSOK) as the base has been shown to accelerate Suzuki-Miyaura reactions. nih.gov This is attributed to several factors, including the solubilization of boronate complexes and the prevention of catalyst poisoning by heteroatoms. nih.gov

Table 1: Influence of Base on Suzuki-Miyaura Coupling Yield This table is illustrative, based on findings for similar thiophene derivative syntheses via Suzuki-Miyaura coupling. nih.gov

| Entry | Base | Solvent System | Yield (%) |

| 1 | KOH | 1,4-Dioxane/H₂O | 92 |

| 2 | NaOH | 1,4-Dioxane/H₂O | 85 |

| 3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 78 |

| 4 | KHCO₃ | 1,4-Dioxane/H₂O | 45 |

| 5 | NaHCO₃ | 1,4-Dioxane/H₂O | 33 |

While standard cross-coupling reactions create new carbon-carbon bonds, stereoselective methodologies allow for the control of the three-dimensional arrangement of atoms in the product. The development of stereoselective cross-coupling reactions using organoboron reagents is an active area of research. iupac.org

For substrates like this compound, stereoselectivity can be introduced when coupling with substrates that generate a new chiral center or a specific geometric isomer. For example, branched-selective coupling reactions have been developed that challenge the inherent preference for linear products in the functionalization of certain heterocycles like aziridines. nih.gov Such strategies often rely on dual-catalytic systems (e.g., Ti/Ni) to override the conventional reaction pathway and favor bond formation at a more substituted carbon. nih.gov Although specific examples detailing the use of this compound in published stereoselective couplings are not prominent, the principles established with other aryl boronic esters are broadly applicable. Chiral ligands on the palladium catalyst are the most common strategy to induce enantioselectivity, creating a chiral environment around the metal center during the key bond-forming steps of the catalytic cycle.

Cycloaddition Reactions and Boron-Mediated Pathways

Organoboron compounds can participate in or mediate cycloaddition reactions, offering pathways to complex cyclic and heterocyclic structures. iupac.org A notable example is the [3+2] cycloaddition approach to generate isoxazole (B147169) boronic esters. iupac.org In such reactions, a nitrile oxide can react with an alkynyl boronic ester, where the boronate moiety is retained in the final product, making it available for subsequent transformations like Suzuki coupling.

Another relevant area is 1,3-dipolar cycloaddition. For instance, azomethine ylides generated from the thermal ring-opening of aziridines can undergo cycloaddition with various dipolarophiles. researchgate.net While studies have focused on aziridines bearing a thiophene group, the boronate ester itself could potentially act as a dipolarophile or influence the reactivity of the thiophene ring in such reactions. researchgate.net

The boron atom can mediate these reactions through Lewis acid activation of one of the cycloaddition partners. The general mechanism for a dipolar cycloaddition involves a 3-atom dipole reacting with a dipolarophile to form a five-membered ring. libretexts.org The versatility of these reactions provides a powerful tool for synthesizing a variety of heterocyclic compounds. researchgate.netlibretexts.org

Functional Group Transformations of the Boronate Ester

The 1,3,2-dioxaborinane group is relatively stable, allowing for chemical modifications to be performed on the thiophene ring without disturbing the carbon-boron bond. This stability is synthetically advantageous, as it permits the synthesis of diverse thiophene derivatives that can later be used in cross-coupling reactions.

The thiophene ring can undergo various transformations while attached to the dioxaborinane moiety. For example, electrophilic substitution reactions, common for electron-rich thiophenes, could potentially be used to introduce functional groups at positions 3, 4, or 5 of the thiophene ring. researchgate.net Furthermore, the boronate ester group has been shown to be compatible with a range of reaction conditions, including Wittig olefination and acid-catalyzed acetal (B89532) formation, which are incompatible with the more sensitive boronic acids. rsc.org This robustness allows for multi-step synthetic sequences where the boronate ester serves as a stable placeholder for a future cross-coupling site.

Table 2: Compatibility of Boronate Esters with Various Reactions This table illustrates the general stability of boronate esters (B(dan) and similar) in transformations where boronic acids would be unsuitable. rsc.org

| Reaction Type | Reagents/Conditions | Compatibility |

| Wittig Olefination | Ph₃P=CHCO₂Et, Toluene, 80 °C | High |

| Acetal Formation | Ethylene glycol, Sc(OTf)₃, CH₂Cl₂ | High |

| Buchwald-Hartwig Amination | Aryl amine, Pd₂(dba)₃, ligand, NaOt-Bu | High |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | High |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanism of reactions involving this compound is key to optimizing conditions and expanding their scope. For the Suzuki-Miyaura coupling, the catalytic cycle is generally accepted to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner, forming a Pd(II) complex.

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For boronic esters, this step has been a subject of detailed investigation. nih.gov It is initiated by a base, which can activate the boronate ester to form a more nucleophilic "ate" complex, [R-B(OR)₂(Base)]⁻. youtube.com Alternatively, the base can react with the Pd(II) complex to form a palladium hydroxide (B78521) or alkoxide species. rsc.org Mechanistic studies suggest that both pathways can be operative: the boronate species can react directly with the arylpalladium halide, or the palladium hydroxide can react with the neutral boronic ester. rsc.orgnih.gov The nature of the ligand, base, and boronic ester profoundly influences the rate and dominant pathway of this step. nih.gov

Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com

For cycloaddition reactions, the mechanism can be either concerted, where all bonds are formed in a single transition state, or stepwise, involving a diradical or zwitterionic intermediate. The specific pathway is often dictated by the nature of the reactants and the reaction conditions. libretexts.orgrsc.org

Advanced Spectroscopic and Analytical Characterization in Academic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei. mdpi.com

A multi-nuclear NMR approach provides a comprehensive picture of the molecular structure.

¹H NMR: Proton NMR spectra offer information on the number of different types of protons and their neighboring environments. For thiophene-containing boronate esters, the protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. mdpi.comnih.gov

¹⁹F NMR: While not directly applicable to the parent compound 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, ¹⁹F NMR is a powerful tool for studying fluorinated derivatives. The ¹⁹F nucleus is highly sensitive, and its chemical shifts span a wide range, making it an excellent probe for molecular structure and environment. nih.gov In studies of related fluorinated compounds, ¹⁹F NMR has been used to monitor chemical reactions and probe protein-ligand interactions. nih.gov The chemical shift of a fluorine atom is highly sensitive to its electronic microenvironment. nih.gov

¹¹B NMR: Boron-11 NMR spectroscopy is essential for characterizing boron-containing compounds. nih.gov The chemical shift of the ¹¹B nucleus provides direct information about the coordination state and the nature of the substituents on the boron atom. sdsu.edu For boronate esters like this compound, the ¹¹B NMR spectrum would exhibit a characteristic signal corresponding to a tricoordinate boron atom within the dioxaborinane ring. sdsu.edu The addition of a ligand to the boron center results in an upfield shift in the ¹¹B NMR spectrum. sdsu.edu Computational methods, such as Density Functional Theory (DFT), are often employed to predict and interpret ¹¹B NMR chemical shifts, aiding in structural assignments. nih.gov

Table 1: Representative NMR Data for a Related Thiophene Boronate Ester

| Nucleus | Chemical Shift (ppm) |

| ¹H | Thiophene ring protons and dioxaborolane protons appear at distinct chemical shifts. mdpi.comnih.gov |

| ¹³C | Carbon signals for the thiophene and dioxaborolane rings are observed. mdpi.comnih.gov |

| ¹¹B | A characteristic signal for the tricoordinate boron atom is present. mdpi.comnih.govnsf.gov |

Note: This table provides a generalized representation. Specific chemical shifts can vary based on the solvent and specific substituents.

Two-dimensional (2D) NMR experiments provide further structural detail by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is invaluable for establishing the connectivity of proton spin systems within a molecule. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. wikipedia.org It is a powerful tool for assigning carbon signals in a ¹³C NMR spectrum by linking them to their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.com It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It provides crucial information about the three-dimensional structure and stereochemistry of a molecule. slideshare.net

By combining these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound and its derivatives can be achieved. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in the identification of a new compound. For derivatives of this compound, HRMS would be used to confirm the expected molecular formula.

ESI-TOF: Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. When coupled with a time-of-flight mass analyzer, it provides high-resolution mass data.

DART-MS: Direct Analysis in Real Time is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. nih.govjeol.com DART-MS typically produces protonated molecules, [M+H]⁺, which are even-electron ions. jeolusa.com The technique is known for its speed and can be used for high-throughput screening. researchgate.net

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. libretexts.orglibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. americanpharmaceuticalreview.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C-H, C-C, and C-S bonds of the thiophene ring, as well as the B-O and C-O bonds of the dioxaborinane ring. biointerfaceresearch.comiosrjournals.org For instance, C-S stretching modes in thiophene derivatives are typically observed in the range of 710-687 cm⁻¹. iosrjournals.org The analysis of the FT-IR spectrum provides a quick and effective way to confirm the presence of key functional groups within the molecule. youtube.comresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used to simulate vibrational spectra and aid in the assignment of experimental absorption bands. biointerfaceresearch.comnih.gov

Table 2: Expected FT-IR Absorption Regions for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| Thiophene C-H stretch | ~3100 |

| Alkyl C-H stretch | 2850-2960 |

| Thiophene C=C stretch | 1400-1550 |

| B-O stretch | 1300-1400 |

| C-O stretch | 1000-1200 |

| C-S stretch | 600-800 |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the specific molecular environment.

Computational and Theoretical Investigations of 2 Thiophen 2 Yl 1,3,2 Dioxaborinane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other properties. For 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry. nih.gov This process determines the most stable three-dimensional arrangement of its atoms.

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's stability and steric properties. Furthermore, DFT calculations serve as the foundation for exploring the molecule's reactivity, providing insights into how it might interact with other chemical species. researchcommons.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO might be distributed across the boron atom and the thiophene ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Illustrative Data Table: Frontier Molecular Orbital Properties

This table illustrates the typical output of a DFT calculation for FMO analysis. The values are hypothetical examples and not actual calculated data for the compound.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient areas (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the dioxaborinane ring and the sulfur atom of the thiophene ring, highlighting these as sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and potentially near the boron atom, indicating sites for nucleophilic attack.

Conformational Analysis of the Dioxaborinane Ring

For a substituted dioxaborinane ring, the analysis would identify the preferred conformation by comparing the relative energies of the various possibilities. The thiophene substituent at the 2-position would influence the conformational equilibrium. The most stable conformer is typically the one that minimizes steric hindrance and unfavorable electronic interactions. For instance, a chair conformation is often the lowest energy form for six-membered rings. scielo.org.mx

Chemical Reactivity Descriptors and Quantum Chemical Parameters

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These global reactivity descriptors provide a more detailed picture of the molecule's chemical behavior. rasayanjournal.co.in

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = χ² / 2η).

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. nih.gov

Illustrative Data Table: Global Reactivity Descriptors

This table shows examples of quantum chemical parameters derived from FMO energies. The values are hypothetical and not actual calculated data for the compound.

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 |

| Chemical Softness (S) | S = 1 / η | 0.377 |

| Electrophilicity Index (ω) | ω = χ² / 2η | 2.79 |

Studies on Dipole Moment and Natural Charges

Natural Bond Orbital (NBO) analysis is used to calculate the natural charges on each atom. This method provides a more chemically intuitive picture of charge distribution than other population analysis methods. By examining the natural charges, one can identify the most positively and negatively charged atoms in the molecule, which corresponds well with the reactive sites predicted by MEP analysis. For the title compound, NBO analysis would likely show negative charges on the oxygen and sulfur atoms and a positive charge on the boron atom, consistent with their respective electronegativities and roles in chemical bonding.

Research Applications and Emerging Areas

Role as a Building Block in Complex Molecular Architectures

The primary application of 2-(Thiophen-2-yl)-1,3,2-dioxaborinane lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing a wide array of complex organic structures. wikipedia.orgnih.gov The thiophene (B33073) moiety is a common structural motif in many pharmacologically active compounds and organic electronic materials. researchgate.net

In a typical Suzuki-Miyaura coupling, the C-B bond of the dioxaborinane ring undergoes transmetalation with a palladium(II) complex, which is formed from the oxidative addition of an organohalide to a palladium(0) catalyst. wikipedia.org Subsequent reductive elimination from the palladium center forges a new carbon-carbon bond between the thiophene ring and the organic group from the halide, yielding a substituted thiophene. This process is highly efficient and tolerates a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry. youtube.com

The stability of the 1,3,2-dioxaborinane ring, compared to the free boronic acid, offers advantages in terms of handling, purification, and reaction consistency. While much of the literature focuses on the analogous pinacol (B44631) ester, the underlying reactivity in cross-coupling reactions is similar. These thiophene-boronates serve as key precursors for creating biaryl and heteroaryl structures that form the backbones of pharmaceuticals and other functional molecules. nih.govfishersci.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Aryl/Heteroaryl Halide (R-X) | Palladium(0) complex | Aqueous Base (e.g., Na2CO3, K2CO3) | 2-Arylthiophene (R-Thiophene) |

Contributions to Materials Science (e.g., Conducting Polymers)

Thiophene-based compounds are fundamental units in the field of materials science, particularly for the development of organic electronics. researchgate.net Polythiophenes and their derivatives are a major class of conducting polymers, valued for their unique electronic and optical properties. researchgate.net this compound and related thiophene boronic esters are critical monomers in the synthesis of these advanced materials through Suzuki-Miyaura polycondensation. researchgate.netnih.gov

This polymerization method allows for the creation of well-defined, high molecular weight conjugated polymers containing thiophene units. researchgate.net By reacting a dibromo-aromatic compound with a thiophene-bis(boronic ester), alternating copolymers can be synthesized with tailored properties. researchgate.net These polymers are investigated for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs) or Solar Cells researchgate.net

Organic Field-Effect Transistors (OFETs)

Chemical and Biological Sensors nih.gov

The electrochemical and thermal stability of polymers can be enhanced by incorporating robust structures like carboranes alongside thiophene units, synthesized via electropolymerization of di(2-thiophenyl)carboranes. nih.gov The choice of boronic ester, catalyst, and reaction conditions can significantly influence the polymer's molecular weight, regioregularity, and ultimately, its electronic performance. researchgate.netresearchgate.net

| Property | Description | Relevance in Materials Science |

|---|---|---|

| Electrical Conductivity | Ability to conduct electric charge upon doping. | Active layers in transistors, electrodes. |

| Electrochromism | Ability to change color upon application of an electrical potential. | Smart windows, displays. |

| Photoluminescence | Emission of light after absorbing photons. | Emissive layers in OLEDs. |

| Thermal Stability | Resistance to decomposition at high temperatures. | Device longevity and operational range. nih.gov |

Catalysis and Asymmetric Synthesis Involving Thiophene-Boronates

Thiophene-boronates are not only substrates in catalytic reactions but are also integral to the development of new catalytic systems. In Suzuki-Miyaura couplings, for instance, highly active palladium catalysts have been developed specifically for the efficient polymerization of thiophene-containing monomers. researchgate.netnih.gov

In the realm of asymmetric synthesis, the creation of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While the direct asymmetric functionalization of the thiophene ring itself is a developing area, thiophene-boronates can be used to construct larger molecules where chirality is introduced elsewhere. rsc.org Chiral organoboronates are highly valuable reagents because the carbon-boron bond can be transformed into various functional groups with high stereospecificity. acs.org

Catalytic asymmetric hydroboration of alkenes is a powerful method for producing chiral boronic esters. acs.org These chiral building blocks, which can incorporate thiophene moieties, can then be used in subsequent stereospecific reactions to build complex, three-dimensional structures. The development of catalysts that can control the stereochemical outcome of reactions involving thiophene-containing substrates is an active area of research.

Exploration in Boron-Mediated Reaction Development

The boronic ester functional group in this compound is a versatile handle for a variety of chemical transformations beyond the Suzuki-Miyaura reaction. Research into boron-mediated reactions is continually expanding the synthetic utility of organoboron compounds.

One area of exploration is the development of milder and more efficient methods for synthesizing boronic esters. For example, Grignard reagents can react with pinacolborane at ambient temperatures to afford the corresponding pinacol boronate esters in good yields. escholarship.org Such methodologies can be adapted for the synthesis of various heteroaryl boronic esters, including thiophene derivatives.

Furthermore, the reactivity of the C-B bond is being exploited in novel coupling reactions. This includes copper-mediated cyanations of aryl boronic acids and esters, providing routes to aryl nitriles. rsc.org While heteroaryl boronic compounds have shown to be challenging partners in some of these newer reactions, the ongoing development of catalyst systems aims to broaden their scope. rsc.org The unique electronic properties of the thiophene ring influence the reactivity of the attached boronic ester, presenting both challenges and opportunities for the development of new boron-mediated synthetic methods.

Future Perspectives in 2 Thiophen 2 Yl 1,3,2 Dioxaborinane Research

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign chemical processes is driving innovation in the synthesis of organoboron reagents. While traditional methods for preparing thiophene (B33073) boronic esters are well-established, future efforts will likely concentrate on improving sustainability by minimizing waste, reducing energy consumption, and utilizing renewable resources and safer reagents.

Key areas of development include:

Direct C-H Borylation: Moving beyond classical methods that often require pre-functionalized starting materials (like halogenated thiophenes), direct C-H borylation presents a more atom-economical approach. Research into catalysts that can selectively activate and borylate the C-H bonds of thiophene offers a streamlined path to 2-(thiophen-2-yl)-1,3,2-dioxaborinane and its derivatives. A one-pot, multigram scale procedure for a related thienyl monomer using direct electrophilic borylation has already demonstrated high purity and good yields (80%). researchgate.net

Mechanochemistry: Solid-state synthesis through ball-milling and other mechanochemical techniques can significantly reduce or eliminate the need for bulk solvents, thereby lowering the environmental impact of the synthetic process.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processes.

Supported Catalysis: The use of heterogeneous catalysts, such as palladium complexes supported on polymers like chitosan, facilitates easier separation and recycling of the catalyst, a key principle of green chemistry. mdpi.com

| Synthetic Route | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling with Supported Catalysts | Uses palladium complexes on solid supports like chitosan. mdpi.com | Catalyst recyclability, reduced metal contamination in products. | Used for synthesizing terthiophene derivatives for applications like cell imaging. mdpi.com |

| Direct Electrophilic Borylation | One-pot synthesis directly from thiophene precursors. researchgate.net | High atom economy, reduced number of synthetic steps, high purity and yield. | Achieved 80% isolated yield for N-methyliminodiacetic acid (MIDA) boronate ester thienyl monomers on a multigram scale. researchgate.net |

| Lanthanide-Ion Catalysis | Ln³⁺ ions catalyze the formation of thienyl-triazine from 2-cyanothiophene. nih.gov | Novel catalytic pathway, potential for unique reactivity and selectivity. | Demonstrated effective cyclization to triazine derivatives with yields up to 69%. nih.gov |

Expansion of Reactivity Profiles in Organic Transformations

While this compound is primarily known for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, its full synthetic potential is yet to be unlocked. mdpi.com Future research will aim to broaden its reactivity profile, establishing it as a versatile reagent in a wider array of organic transformations.

Anticipated areas of expansion include:

Photoredox Catalysis: Light-mediated reactions offer mild conditions and unique reactivity pathways. Investigating the participation of thiophene boronic esters in photoredox-catalyzed cross-couplings could provide access to novel molecular architectures that are challenging to synthesize via traditional thermal methods.

Alternative Coupling Reactions: Exploring the utility of this compound in other cross-coupling reactions, such as Chan-Lam (C-N and C-O bond formation) or Heck-type reactions, would significantly enhance its synthetic toolbox.

Asymmetric Synthesis: The development of chiral variants of this compound or the use of chiral ligands in its reactions could open avenues for the enantioselective synthesis of complex molecules, which is of particular interest in medicinal chemistry.

Polymerization Chemistry: Thiophene-containing conjugated polymers are vital for organic electronics. researchgate.net Research into novel polymerization techniques using this compound, such as catalyst-transfer polymerization, could lead to materials with precisely controlled molecular weights and low dispersity, enhancing the performance of electronic devices. researchgate.net

| Reaction Type | Coupling Partner(s) | Catalyst/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,5-dibromothiophene | Palladium complex | Terthiophenes | Fundamental for synthesizing oligothiophenes with yields of 50-90%. mdpi.com |

| Suzuki Polycondensation | Aryl or thienyl halides | Palladium complex | Conjugated polymers | Creates materials for organic photovoltaics and electronics. researchgate.net |

| Cascade Reaction | 1,8-diiodonaphthalene | Pd(dppf)Cl₂·CH₂Cl₂ | Acenaphtho[1,2-b]thiophene | Demonstrates the utility of various thiophene boronic esters (acid, pinacol (B44631), catechol) in complex, multi-step transformations. researchgate.net |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and reactions. For this compound, advanced computational modeling will be indispensable for elucidating its properties and reactivity.

Future computational studies will likely focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can map the energy landscapes of reactions involving this compound. This can help optimize reaction conditions, predict side products, and design more efficient catalysts. nih.gov

Predicting Electronic Properties: Time-Dependent DFT (TD-DFT) calculations are crucial for predicting the optical and electronic properties (e.g., HOMO-LUMO energy levels, absorption spectra) of polymers and small molecules derived from this compound. nih.gov This predictive capability is essential for designing new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells. nih.govnih.gov

Simulating Complex Systems: Molecular dynamics simulations can model the behavior of thiophene-based polymers in different environments, predicting their morphology, charge transport properties, and interactions with other molecules. This is particularly relevant for understanding the performance of bulk heterojunction solar cells. researchgate.netnih.gov

| Computational Method | Property/Process Studied | Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, stability, intermolecular interactions. nih.gov | Provides understanding of crystal packing and the stability of molecular complexes. nih.govrsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic and optical properties (HOMO-LUMO gap, excitation energies). nih.gov | Aids in the design of new donor materials for organic solar cells by predicting their photovoltaic potential. nih.gov |

| Hirshfeld Surface (HS) / Reduced Density Gradient (RDG) Analysis | Non-covalent interactions within a crystal structure. nih.gov | Characterizes and quantifies intermolecular forces like hydrogen bonds that dictate molecular assembly. nih.gov |

Integration into Interdisciplinary Research Fields (e.g., Sensing, Supramolecular Chemistry)

The unique properties of the thiophene moiety make it an attractive component for materials that function at the interface of chemistry, biology, and materials science. The future will see this compound used as a key starting material for creating sophisticated functional systems.

Promising interdisciplinary applications include:

Chemosensors: The thiophene ring can be incorporated into larger molecules designed to detect specific analytes. For example, thiophene-based molecules have been developed as "turn-off" fluorescent sensors for the selective detection of toxic heavy metal ions like palladium (Pd²⁺). rsc.org Future work could expand this to a wide range of environmental pollutants or biologically relevant molecules.

Supramolecular Chemistry: Thiophene units are excellent building blocks for self-assembling systems and complex host-guest architectures. They are used in the construction of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential applications in gas storage, catalysis, and electronics. nih.gov The ability of the thiophene ring to participate in π-π stacking and other non-covalent interactions is key to forming these ordered structures. nih.gov

Biomedical Materials: The lipophilicity and planarity of the thiophene ring are advantageous for designing molecules that can interact with biological targets. nih.gov While outside the scope of therapeutic agents, this property is valuable for creating probes for bio-imaging and diagnostic tools. Thiophene derivatives have also been investigated for their antioxidant properties. nih.gov

| Field | Application | Principle | Example |

|---|---|---|---|

| Sensing | Heavy Metal Detection | Fluorescence quenching upon binding of the analyte to the thiophene-containing sensor molecule. | Functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines for selective "turn-off" detection of Pd²⁺ ions. rsc.org |

| Supramolecular Chemistry | Covalent Organic Frameworks (COFs) | Condensation of thiophene boronic acids with other organic linkers to form crystalline, porous materials. | T-COF 1, formed from 2,5-thiophenediboronic acid and HHTP, creating a material with potential electronic applications. nih.gov |

| Materials Science | Organic Electronics | Incorporation of thiophene units into conjugated polymers to tune electronic and optical properties for devices. | Polymers based on thiophene and benzothiadiazole used as electron donors in photovoltaic cells. researchgate.net |

常见问题

Q. What are the standard synthetic protocols for preparing 2-(Thiophen-2-YL)-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

The synthesis typically involves reacting thiophen-2-ylboronic acid with a diol (e.g., 1,3-propanediol) under anhydrous conditions. A common method uses azeotropic removal of water via Dean-Stark apparatus to drive the esterification reaction. Solvent choice (e.g., toluene or THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 boronic acid to diol) are critical for achieving yields >80% . The stability of the dioxaborinane ring is enhanced by electron-donating substituents on the boronic acid, as demonstrated in analogous methoxyphenyl derivatives .

Q. How should this compound be stored to ensure stability for long-term research use?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis. The dioxaborinane ring’s stability is comparable to other aryl boronic esters, which degrade via moisture-sensitive B–O bond cleavage. Characterization by ¹H and ¹¹B NMR is recommended post-storage to confirm integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- ¹H NMR : Look for resonance signals near δ 6.8–7.5 ppm (thiophene protons) and δ 1.2–1.6 ppm (methyl groups in the dioxaborinane ring).

- ¹¹B NMR : A singlet around δ 28–32 ppm confirms the tetracoordinated boron environment .

- IR Spectroscopy : B–O stretching vibrations at 1340–1380 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations, particularly using hybrid functionals like B3LYP, can model the electron density distribution and transition states during Suzuki-Miyaura coupling. Key parameters include:

- HOMO-LUMO gaps : Lower gaps (e.g., <4 eV) correlate with higher electrophilicity of the boronic ester.

- Boron-centered charges : More negative charges on boron enhance transmetallation efficiency with palladium catalysts .

Recent studies on analogous compounds show that thiophene’s electron-rich nature accelerates oxidative addition steps in Pd-catalyzed reactions .

Q. What strategies optimize the selectivity of this compound in Suzuki-Miyaura couplings with sterically hindered aryl halides?

- Catalyst design : Use bulky ligands (e.g., SPhos or RuPhos) to mitigate steric clashes.

- Base selection : K₃PO₄ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) improve coupling efficiency with ortho-substituted aryl halides .

- Temperature modulation : Elevated temperatures (80–100°C) enhance kinetic control but may reduce selectivity. Empirical optimization via Design of Experiments (DoE) is recommended .

Q. How can researchers resolve contradictions in reported catalytic activities of palladium systems with this compound?

Discrepancies often arise from variations in:

- Catalyst pre-activation : Pd(OAc)₂ vs. Pd₂(dba)₃.

- Ligand-to-metal ratios : Higher ratios (>2:1) favor mono-ligated Pd species, altering reaction pathways.

- Solvent purity : Trace water or oxygen degrades catalyst activity.

Systematic benchmarking under controlled conditions (e.g., glovebox vs. Schlenk line) is critical .

Q. What are the challenges in synthesizing and characterizing derivatives of this compound for applications in materials science?

- Derivatization : Electrophilic substitution on the thiophene ring (e.g., bromination) may destabilize the dioxaborinane moiety. Protect the boron center with Lewis bases (e.g., pyridine) during functionalization .

- Crystallography : Single-crystal X-ray diffraction is hindered by low melting points (<80°C). Cryocrystallography at –150°C improves resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。